molecular formula C6H8ClFN2 B571941 (5-Fluoropyridin-2-yl)methanamine hydrochloride CAS No. 1228788-32-6

(5-Fluoropyridin-2-yl)methanamine hydrochloride

Cat. No.: B571941
CAS No.: 1228788-32-6
M. Wt: 162.592
InChI Key: CVIJVVIWIONOKA-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-2-yl)methanamine hydrochloride (CAS 561297-96-9) is a fluorinated pyridine derivative with the molecular formula C₆H₇ClFN₂ (hydrochloride salt) and a molecular weight of 162.59 g/mol. It consists of a pyridine ring substituted with a fluorine atom at position 5 and an aminomethyl group at position 2, forming a hydrochloride salt to enhance solubility and stability. This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of mGlu5 allosteric ligands and other bioactive molecules via coupling reactions (e.g., HATU/DIPEA-mediated amidation).

Properties

IUPAC Name

(5-fluoropyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIJVVIWIONOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695100
Record name 1-(5-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859164-78-6
Record name 1-(5-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reductive amination of cyanohydrins with pyridin-2-yl-methylamines represents a direct route to (5-Fluoropyridin-2-yl)methanamine derivatives. As detailed in US7208603B2, the reaction involves:

  • Cyanohydrin Activation : A cyanohydrin intermediate (Formula III) is prepared via epoxidation of 1-benzoyl-piperidin-4-one, followed by fluorination and esterification.

  • Reductive Coupling : The cyanohydrin reacts with a pyridin-2-yl-methylamine (Formula IV) in a methanolic medium containing sodium cyanoborohydride (NaBH₃CN) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base. Iron sulfate (FeSO₄·7H₂O) is added to sequester cyanide ions, mitigating side reactions.

Key Data :

  • Yield : 23% overall yield from the piperidin-4-one precursor.

  • Conditions : Room temperature, methanol solvent, 4-hour reaction time.

Halogenation-Fluorination Sequences

Bromination and Catalytic Fluorination

CN102898358A describes a two-step process for fluoropyridine synthesis:

  • Bromination : 2-Hydroxy-5-nitro-6-picoline is treated with tribromophosphorus (POBr₃) in acetonitrile at 110–130°C, yielding 2-bromo-6-methyl-5-nitropyridine with 92.8% efficiency.

  • Fluorination : The brominated intermediate undergoes hydrogenation with Raney nickel (40 psi H₂) to reduce the nitro group, followed by fluorination via the Blaz-Schiemann reaction.

Optimization Insights :

  • Solvent : Acetonitrile for bromination; methanol for hydrogenation.

  • Catalyst : Raney nickel ensures complete nitro reduction without dehalogenation.

Multi-Step Synthesis via Suzuki-Miyaura Coupling

Cyclization and Cross-Coupling

A route reported by Evitachem involves:

  • Cyclization : Formation of a pyridine core using cyclization reagents.

  • Suzuki-Miyaura Coupling : Introduction of the fluorophenyl group via palladium-catalyzed cross-coupling.

  • Amination : The coupled product is treated with ammonia or methylamine under reducing conditions to install the methanamine moiety.

Critical Parameters :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency.

  • Purification : Chromatography on silica gel with dichloromethane-methanol-ammonia mixtures.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Method Key Step Yield Complexity
Reductive AminationNaBH₃CN-mediated coupling23%Moderate
Halogenation-FluorinationBlaz-Schiemann reaction90–92.8%High
Suzuki-MiyauraPd-catalyzed coupling78–94%High

Reagent and Solvent Considerations

  • Reductive Amination : Requires stoichiometric NaBH₃CN, limiting atom economy.

  • Blaz-Schiemann : Generates HF, necessitating specialized equipment.

  • Suzuki-Miyaura : Dependent on costly palladium catalysts.

Purification and Characterization

Crystallization and Chromatography

Final products are typically purified via:

  • Recrystallization : Ethyl acetate/petroleum ether systems yield crystalline salts (e.g., fumarate or hydrochloride).

  • Column Chromatography : Silica gel with dichloromethane-methanol-ammonia (95:4.5:0.5) resolves polar intermediates.

Spectroscopic Validation

  • ¹H NMR : Characteristic signals include δ 7.12 (d, J = 7.16 Hz, pyridine-H) and δ 3.62 (s, CH₂NH₂).

  • Mass Spectrometry : Base peaks at m/z = 423 confirm molecular ions.

Challenges and Mitigation Strategies

Side Reactions

  • Cyanide Byproducts : Addressed via FeSO₄·7H₂O addition.

  • Dehalogenation : Minimized by using Raney nickel under mild H₂ pressure.

Scalability Limitations

  • Pd Catalysts : High costs necessitate catalyst recycling or ligand optimization.

  • HF Handling : Requires corrosion-resistant reactors for Blaz-Schiemann reactions .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

(5-Fluoropyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional and Pharmacological Differences

Electronic and Steric Effects
  • Fluorine vs. Chlorine/Bromine Substitution: The 5-fluoro derivative exhibits strong electron-withdrawing effects, enhancing metabolic stability compared to non-halogenated analogs. The 5-bromo analog () has higher molecular weight and lipophilicity (logP ~2.5 estimated), favoring membrane permeability but possibly reducing aqueous solubility.
Ring System Modifications
  • Pyridine vs. Pyrimidine : Replacing the pyridine ring with pyrimidine () introduces an additional nitrogen atom, altering hydrogen-bonding capabilities and electronic distribution. This modification is critical in kinase inhibitor design, where pyrimidine derivatives often show higher selectivity.
Positional Isomerism
  • 4-Fluoro vs. This may affect reactivity in nucleophilic substitution reactions.

Biological Activity

(5-Fluoropyridin-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₈ClFN₂
  • Molecular Weight : 162.6 g/mol
  • Chemical Structure : The compound features a pyridine ring substituted with a fluorine atom at the 5-position and a methanamine group, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the fluorine atom enhances its binding affinity, making it a valuable candidate for drug development.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Binding : It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)1.5Induces apoptosis via caspase activation
A549 (Lung)2.3Inhibits cell proliferation
HCT116 (Colon)0.8Cell cycle arrest at G1 phase

These findings suggest that the compound can effectively reduce cell viability in cancerous cells, making it a potential candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains.

Case Studies

  • Case Study on Cancer Treatment :
    A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 cells. The results indicated that the compound significantly induced apoptosis, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy :
    Another research article assessed the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The findings revealed that it inhibited growth at concentrations lower than those required for many existing antibiotics, indicating its promise as a new antimicrobial agent .

Q & A

Basic Questions

Q. What are the common synthetic routes for (5-Fluoropyridin-2-yl)methanamine hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Step 1 : Start with commercially available precursors like fluoropyridine derivatives. For example, 5-fluoropyridin-2-carbaldehyde can undergo reductive amination using sodium cyanoborohydride in the presence of ammonium acetate under acidic conditions .
  • Step 2 : Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol or methanol) followed by recrystallization .
  • Optimization :
  • Temperature : Maintain 0–5°C during amination to minimize side reactions.
  • Solvent : Use anhydrous methanol or THF to enhance reaction efficiency.
  • Catalysts : Employ Pd/C or Raney nickel for hydrogenation steps to improve yield (up to 85% reported in analogous syntheses) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Techniques :

  • ¹H/¹³C NMR : The pyridine ring protons appear as distinct doublets (δ 8.2–8.5 ppm for H-3 and H-4; coupling constant J = 5–6 Hz due to fluorine coupling). The methylene group (CH₂NH₂) resonates at δ 3.8–4.1 ppm as a singlet after D₂O exchange .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 161.1 (free base) and a prominent chloride adduct .
  • X-ray Crystallography : For absolute configuration confirmation, use SHELXL for refinement (monoclinic P2₁/c space group common for similar hydrochlorides) .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Storage Protocol :

  • Keep in airtight, light-resistant containers under nitrogen atmosphere at –20°C to prevent hydrolysis of the amine group.
  • Avoid exposure to humidity; hygroscopic degradation can lead to free base formation, detectable via TLC (Rf shift from 0.3 to 0.6 in chloroform:methanol 9:1) .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Analysis Framework :

  • Assay Variability : Compare IC₅₀ values in enzyme inhibition studies (e.g., CYP1A2 vs. CYP2D6). Note that fluoropyridines often show pH-dependent activity due to protonation of the pyridine nitrogen .
  • Controls : Include positive controls (e.g., known CYP inhibitors) and validate cell viability in cellular assays to rule out cytotoxicity confounding results .
  • Statistical Tools : Use ANOVA with post-hoc Tukey tests to assess inter-assay significance (reported p < 0.05 thresholds in analogous studies) .

Q. What computational methods are recommended to predict the reactivity or interaction mechanisms of this compound with biological targets?

  • Strategies :

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., monoamine oxidases) to model binding poses. The fluorine atom’s electronegativity enhances π-stacking with aromatic residues .
  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., amine group reactivity) and Fukui indices .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates robust binding) .

Q. What strategies are effective in optimizing enantiomeric purity during the synthesis of chiral derivatives of this compound?

  • Chiral Resolution :

  • Asymmetric Catalysis : Employ chiral auxiliaries like (R)-BINAP-Pd complexes during hydrogenation to achieve >90% ee .
  • Chromatography : Use preparative HPLC with a Chiralpak IA column (hexane:isopropanol 80:20, 1 mL/min) to separate enantiomers. Monitor purity via circular dichroism (CD) .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with L-tartaric acid; recrystallize from ethanol to isolate the desired enantiomer .

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